5-Hydroxy Dantrolene Sulfate Sodium Salt is a derivative of dantrolene, a well-known direct-acting skeletal muscle relaxant primarily used in the treatment of malignant hyperthermia and other muscle-related conditions. This compound is significant in pharmacology due to its unique mechanism of action, which involves the inhibition of calcium ion release from the sarcoplasmic reticulum in muscle cells, thereby reducing muscle contraction.
5-Hydroxy Dantrolene Sulfate Sodium Salt is synthesized from dantrolene, which itself is derived from hydantoin derivatives. It is classified under several categories, including:
The compound is recognized for its therapeutic potential in managing conditions such as malignant hyperthermia and neuroleptic malignant syndrome.
The synthesis of 5-Hydroxy Dantrolene Sulfate Sodium Salt typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula for 5-Hydroxy Dantrolene Sulfate Sodium Salt is , with a molar mass of approximately 358.32 g/mol. The structure features:
The compound exhibits a complex three-dimensional structure that can be represented using various chemical notation systems (e.g., SMILES, InChI).
5-Hydroxy Dantrolene Sulfate Sodium Salt participates in several chemical reactions, primarily involving:
These reactions are crucial for understanding both the stability and bioactivity of the compound in physiological environments.
The mechanism by which 5-Hydroxy Dantrolene Sulfate Sodium Salt exerts its effects involves:
This mechanism is particularly effective in conditions characterized by excessive calcium release, such as malignant hyperthermia.
5-Hydroxy Dantrolene Sulfate Sodium Salt exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent and its effectiveness in clinical applications.
5-Hydroxy Dantrolene Sulfate Sodium Salt has several important applications in medicine:
5-Hydroxy Dantrolene Sulfate Sodium Salt is a phase II metabolite of dantrolene sodium, a clinically significant skeletal muscle relaxant. Its chemical identity is defined by the hydroxylation of the parent compound at the 5-position followed by sulfate conjugation. The systematic IUPAC name is sodium 5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione sulfate, reflecting its structural relationship to dantrolene while specifying the sulfate esterification site [7] [9].
Table 1: Chemical Identifiers of 5-Hydroxy Dantrolene Sulfate Sodium Salt
Property | Value |
---|---|
CAS Registry Number | 52130-25-3 |
Molecular Formula | C₁₄H₉N₄NaO₈S (sulfate salt) |
Molecular Weight | 416.31 g/mol (anhydrous) |
Parent Compound CAS | 7261-97-4 (Dantrolene) |
IUPAC Name | Sodium 5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione sulfate |
Key Synonyms | 5-Hydroxy Dantrolene Sulfate; Dantrolene Metabolite Sulfate Salt |
Structurally, this compound retains the core hydantoin-imidazolidinedione ring and nitrophenylfuran moiety characteristic of dantrolene. The 5-hydroxylation occurs on the imidazolidinedione ring, with sulfate conjugation typically occurring at the phenolic oxygen. This modification significantly enhances water solubility compared to the lipophilic parent drug, facilitating renal excretion [5] [9]. Spectroscopic characterization (e.g., NMR, mass spectrometry) reveals distinct shifts: the hydroxyl group introduces a deshielded proton resonance near 10-12 ppm, while sulfate conjugation alters electronic properties of the heterocyclic ring system [7].
The discovery of 5-Hydroxy Dantrolene Sulfate Sodium Salt is intrinsically linked to the development of dantrolene sodium. Dantrolene was first synthesized in 1967 as a hydantoin derivative during a search for novel muscle relaxants unrelated to central nervous system depression [3] [8]. Initial pharmacological studies in the 1970s by Keith Ellis, Ph.D., elucidated dantrolene’s unique mechanism of action—inhibition of calcium release from sarcoplasmic reticulum via ryanodine receptor (RyR1) antagonism—which paved the way for its use in malignant hyperthermia (MH) [3].
Table 2: Key Historical Milestones in Dantrolene and Metabolite Research
Year | Event |
---|---|
1967 | Initial synthesis of dantrolene as a hydantoin derivative |
1973 | Elucidation of dantrolene’s mechanism: Excitation-contraction uncoupling |
1975 | First successful use of dantrolene in malignant hyperthermia (porcine model) |
1980s | Identification of 5-hydroxydantrolene as a major oxidative metabolite |
1990s | Characterization of sulfate conjugate in human metabolic studies |
Metabolic studies accelerated in the 1980s following dantrolene’s clinical adoption. Research revealed extensive hepatic biotransformation, with 5-hydroxylation identified as a primary oxidative pathway. The sulfate conjugate emerged as a significant metabolite in human pharmacokinetic studies, detected in plasma and urine samples using high-performance liquid chromatography (HPLC) techniques [4] [6]. This metabolite was initially regarded as a detoxification product but later recognized for potential pharmacological implications due to its structural similarity to the parent drug [7].
5-Hydroxy Dantrolene Sulfate Sodium Salt represents a terminal metabolite in dantrolene sodium’s biotransformation pathway. Dantrolene undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily CYP3A4, forming 5-hydroxydantrolene as the major oxidative metabolite [4] [6]. This intermediate is subsequently conjugated with sulfate (catalyzed by sulfotransferases like SULT1A1) to form the water-soluble sulfate ester, which facilitates renal elimination [7].
Table 3: Analytical Methods for Detecting 5-Hydroxy Dantrolene Sulfate
Method | Sample Matrix | Detection Limit | Key Applications |
---|---|---|---|
HPLC-UV | Plasma/Urine | 0.1 µg/mL | Pharmacokinetic profiling |
LC-MS/MS | Serum | 5 ng/mL | Metabolic pathway validation |
Fluorescence Detection | Bile | 50 ng/mL | Biliary excretion studies |
Pharmacologically, 5-hydroxylation and subsequent sulfation inactivate dantrolene. While the parent drug potently inhibits RyR1-mediated calcium release (EC₅₀ ~1 µM), the sulfate conjugate exhibits >100-fold reduced affinity for the ryanodine receptor [2] [8]. This metabolic inactivation is clinically significant:
The sulfate conjugate retains negligible RyR1 activity but may contribute to dantrolene’s off-target effects, including weak interactions with voltage-gated calcium channels. Current research explores its utility as a reference standard for optimizing dantrolene dosing regimens and monitoring metabolic phenotypes [7] [9].
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: